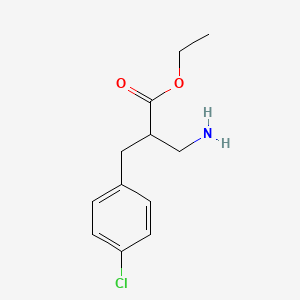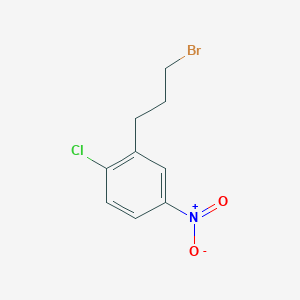![molecular formula C16H13N5O5 B13514375 1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid](/img/structure/B13514375.png)
1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid: is a mouthful, but let’s break it down. Its IUPAC name is 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindoline-4-carboxylic acid . The compound’s chemical formula is C₁₄H₁₂N₂O₅ , and its molecular weight is approximately 288.26 g/mol
Métodos De Preparación
Synthetic Routes: The synthetic routes to prepare this compound involve multistep processes. While I don’t have specific details for this exact compound, similar isoindole derivatives are often synthesized through cyclization reactions, followed by functional group modifications. These reactions may include amide formation, esterification, or amidation.
Industrial Production: Industrial-scale production methods typically optimize yield and efficiency. Researchers might employ microwave-assisted or flow chemistry techniques to enhance productivity. detailed industrial protocols for this specific compound would require further investigation.
Análisis De Reacciones Químicas
Reactivity:
Oxidation and Reduction: Isoindole derivatives can undergo oxidation (e.g., using strong oxidants like KMnO₄) or reduction (e.g., with hydrazine) to yield various products.
Substitution Reactions: Nucleophilic substitution at the carboxylic acid group or other reactive sites can lead to diverse derivatives.
Cyclization: The triazole ring in this compound can participate in cyclization reactions.
Oxidation: KMnO₄, H₂O₂, or other oxidants.
Reduction: Hydrazine, NaBH₄, or LiAlH₄.
Substitution: Ammonium salts, alkyl halides, or acyl chlorides.
Cyclization: Acidic or basic conditions.
Major Products: The specific products formed depend on the reaction conditions and substituents. For example, cyclization might yield fused heterocycles or open-chain derivatives.
Aplicaciones Científicas De Investigación
Researchers explore this compound’s potential in:
Medicinal Chemistry: Investigating its pharmacological properties, such as anti-inflammatory, anticancer, or antimicrobial effects.
Materials Science: Developing functional materials based on its structure.
Organic Synthesis: Using it as a building block for more complex molecules.
Mecanismo De Acción
The exact mechanism remains elusive, but it likely involves interactions with cellular targets. Further studies are needed to elucidate its mode of action.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, we can compare it to related isoindole derivatives. Its uniqueness lies in the combination of the triazole ring and the isoindole core.
Propiedades
Fórmula molecular |
C16H13N5O5 |
|---|---|
Peso molecular |
355.30 g/mol |
Nombre IUPAC |
1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13N5O5/c22-13-5-4-12(14(23)17-13)20-6-9-8(15(20)24)2-1-3-11(9)21-7-10(16(25)26)18-19-21/h1-3,7,12H,4-6H2,(H,25,26)(H,17,22,23) |
Clave InChI |
SKXABAPPSUSWEK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N4C=C(N=N4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)
![3-Oxo-2-(pyridin-3-yl)-3-[3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13514294.png)


![(Cyclobutylmethyl)[(2-fluoro-5-methylphenyl)methyl]amine](/img/structure/B13514337.png)




![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid](/img/structure/B13514362.png)

![4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride](/img/structure/B13514372.png)

![[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13514380.png)
